2-Ethoxy-5-(piperidine-1-sulfonyl)aniline
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Overview
Description
2-Ethoxy-5-(piperidine-1-sulfonyl)aniline is a useful research compound. Its molecular formula is C13H20N2O3S and its molecular weight is 284.37. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Overview of Relevant Research
The direct references to the specific compound "2-Ethoxy-5-(piperidine-1-sulfonyl)aniline" in scientific literature are scarce. However, insights into its applications can be gleaned from broader research on related chemical classes, such as sulfonamides, sulfonyl-containing compounds, and their roles in pharmaceutical development, environmental safety, and analytical methods.
Synthesis and Pharmaceutical Applications
Sulfonamides and sulfonyl derivatives play a critical role in the pharmaceutical industry, with applications ranging from antibacterial agents to the development of drugs for various conditions including glaucoma, cancer, and depression. The novel synthesis processes for pharmaceutical impurities, particularly those related to proton pump inhibitors like omeprazole, highlight the importance of sulfonyl and sulfonamide groups in drug development and the potential for compounds like this compound to serve as key intermediates or impurities in pharmaceutical synthesis (Saini et al., 2019).
Environmental Impact and Safety
Research on the environmental safety of surfactants, including sulfonate and ethoxysulfate classes, provides insights into the environmental impact and fate of chemically related compounds. Such studies underscore the comprehensive approach needed to assess the environmental risk of high-volume chemicals, potentially including derivatives like this compound, and confirm their safety at current levels of use (Cowan-Ellsberry et al., 2014).
Analytical and Medicinal Chemistry
The development of analytical methods to determine the antioxidant activity of compounds, as well as studies on nucleophilic aromatic substitution, highlight the versatility of sulfonamide derivatives in both analytical chemistry and medicinal applications. These findings indicate the potential for this compound to be involved in novel therapeutic or diagnostic applications, given its structural relation to these functional groups (Munteanu & Apetrei, 2021).
Mechanism of Action
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
While specific future directions for “2-Ethoxy-5-(piperidine-1-sulfonyl)aniline” are not available, piperidine derivatives are a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
2-ethoxy-5-piperidin-1-ylsulfonylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-2-18-13-7-6-11(10-12(13)14)19(16,17)15-8-4-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXACFDKIJJJJID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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